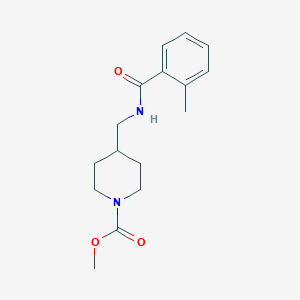

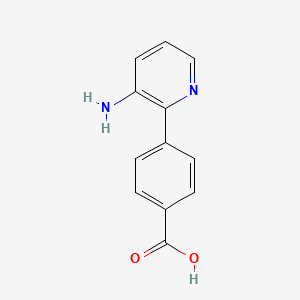

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Piperidine derivatives, like “Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate”, are involved in various chemical reactions. They are used in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and more .Applications De Recherche Scientifique

Oxindole Synthesis via Palladium-catalyzed C-H Functionalization

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been used in the synthesis of oxindoles through Palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, particularly as it relates to the development of serine palmitoyl transferase enzyme inhibitors, which have potential applications in treating various diseases, including metabolic disorders and cancers (Magano, Kiser, Shine, & Chen, 2014).

Aza-Pummerer Approach for Synthesis of 4-Chloropiperidines

A novel Aza-Pummerer approach utilizing methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate for synthesizing 4-chloropiperidines has been reported. This method offers an environmentally benign alternative for piperidine formation, showcasing broad substrate scope and high functional group tolerance, which is crucial for developing new pharmaceutical compounds (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019).

Preclinical Pharmacology and Pharmacokinetics

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate has been explored in the context of preclinical pharmacology and pharmacokinetics. The compound demonstrated significant potential in clinical trials for major depressive disorder due to its selective NMDA receptor subunit 2B antagonism. Its high-binding affinity and specific targeting make it a promising candidate for further therapeutic applications (Garner, Gopalakrishnan, Mccauley, Bednar, Gaul, Mosser, Kiss, Lynch, Patel, Fandozzi, Lagrutta, Briscoe, Liverton, Paterson, Vornov, & Mazhari, 2015).

Corrosion Inhibition on Iron

The compound's derivatives have been evaluated for their corrosion inhibition properties on iron, revealing their potential in protective coatings and materials science. Through quantum chemical calculations and molecular dynamics simulations, these derivatives have shown effectiveness in mitigating corrosion, which is crucial for extending the lifespan of metal-based infrastructures (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Potent Inhibition of Thrombin

Research on stereoisomers of a related compound has demonstrated potent inhibition of thrombin, an enzyme critical in blood coagulation. This finding has implications for developing new anticoagulant drugs, which could be vital for treating cardiovascular diseases and preventing blood clots (Okamoto, Hijikata, Kikumoto, Tonomura, Hara, Ninomiya, Maruyama, Sugano, & Tamao, 1981).

Safety and Hazards

Orientations Futures

Piperidine derivatives are a focus of ongoing research due to their importance in drug design. Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

methyl 4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-5-3-4-6-14(12)15(19)17-11-13-7-9-18(10-8-13)16(20)21-2/h3-6,13H,7-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHAYQGZRRADPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-methylbenzamido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate](/img/structure/B2741448.png)

![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)

![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)

![Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate](/img/structure/B2741456.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)

![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)

![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)

![N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2741469.png)

![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)